Technical Guide: Synthesis of 1,2,2-Trimethylcyclopropyl Boronic Acid
Technical Guide: Synthesis of 1,2,2-Trimethylcyclopropyl Boronic Acid
Executive Summary
This guide details the synthetic pathway for 1,2,2-trimethylcyclopropyl boronic acid , a sterically congested organoboron building block. This molecule represents a "rigidified" isostere of a tert-butyl group, offering unique conformational restriction in medicinal chemistry programs.
The synthesis addresses two primary challenges:
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Steric Encumbrance: Constructing a contiguous quaternary-quaternary carbon center (C1–C2).
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Boron Stability: Maintaining the C–B bond integrity during the high-energy cyclopropanation of a tetrasubstituted alkene.
The recommended route utilizes a Miyaura Borylation followed by a Furukawa-modified Simmons-Smith cyclopropanation , selected for its chemoselectivity and compatibility with Lewis-acid-sensitive boronate esters.
Part 1: Strategic Analysis & Retrosynthesis
Structural Challenges
The target molecule features a cyclopropane ring with a quaternary center at C1 (bearing the boronic acid and a methyl group) and a gem-dimethyl group at C2. This substitution pattern creates significant steric shielding around the double bond of the precursor, necessitating high-energy cyclopropanation conditions.
Retrosynthetic Pathway
We deconstruct the target via the C2–C3 and C3–C1 bonds (ring removal), leading to the tetrasubstituted alkenyl boronate precursor.
Retrosynthetic Logic:
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Target: 1,2,2-Trimethylcyclopropyl Boronic Acid.
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Disconnection: Cyclopropane ring opening.
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Precursor: 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane (Pinacol ester).
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Starting Material: 2-Bromo-3-methyl-2-butene (commercially available).
Figure 1: Retrosynthetic analysis showing the disconnection to the alkenyl halide starting material.
Part 2: Detailed Synthetic Protocol
Step 1: Synthesis of Alkenyl Boronate Precursor
Objective: Convert 2-bromo-3-methyl-2-butene to its pinacol boronate ester. Mechanism: Palladium-catalyzed cross-coupling (Miyaura Borylation).
Rationale
Direct lithiation of the vinyl bromide followed by borate trapping is risky due to potential isomerization and the steric bulk hindering the electrophilic attack. The Pd-catalyzed route guarantees retention of the olefin geometry.
Reagents & Materials
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Substrate: 2-Bromo-3-methyl-2-butene (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst:
(3 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Protocol
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Setup: Charge a flame-dried Schlenk flask with
, KOAc, and . Evacuate and backfill with Argon (3x). -
Addition: Add anhydrous 1,4-dioxane via syringe, followed by 2-bromo-3-methyl-2-butene.
-
Reaction: Heat the mixture to 90°C for 16 hours. The color typically shifts from orange to dark black/brown (Pd(0) formation).
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Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, 0-5% EtOAc in Hexanes).
-
Note: The product is a volatile oil; avoid prolonged high-vacuum exposure.
-
Yield Expectation: 75-85%
Key QC Parameter:
Step 2: Furukawa-Simmons-Smith Cyclopropanation
Objective: Install the methylene bridge across the tetrasubstituted double bond.
Mechanism: Concerted addition of a zinc-carbenoid (
Rationale
Standard Simmons-Smith conditions (
Reagents
-
Substrate: Alkenyl Boronate (from Step 1) (1.0 equiv)
-
Carbenoid Source: Diethylzinc (
, 1.0 M in hexanes) (5.0 equiv) -
Methylene Source: Diiodomethane (
) (10.0 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for higher temperatures.
Protocol (Self-Validating System)
-
Safety Primer:
is pyrophoric. All transfers must use positive pressure Argon techniques. -
Carbenoid Formation: In a dry flask under Argon, dissolve
in anhydrous DCM at 0°C. -
Activation: Slowly add
dropwise over 20 minutes. A white precipitate ( ) may form. Stir for 15 minutes at 0°C to form the active species. -
Addition: Add the alkenyl boronate (dissolved in minimal DCM) dropwise to the carbenoid solution.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 24–48 hours.
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Optimization: If conversion is <50% after 24h (check GC-MS), heat to reflux (40°C). The steric bulk significantly retards the reaction rate.
-
-
Quench (Critical): Cool to 0°C. Very slowly add saturated aqueous
. Vigorous gas evolution (ethane) will occur. -
Workup: Extract with DCM (3x). Wash combined organics with
(to remove iodine) and brine. Dry over . -
Purification: Flash chromatography (SiO2, 5-10% EtOAc/Hexanes).
Yield Expectation: 40-60% (due to steric hindrance).
Figure 2: Mechanistic flow of the Furukawa-modified cyclopropanation.
Step 3: Hydrolysis to Boronic Acid
Objective: Cleave the pinacol ester to reveal the free boronic acid.
Method: Oxidative cleavage via Sodium Periodate (
Protocol
-
Dissolution: Dissolve the pinacol ester in THF/Water (4:1).
-
Oxidant: Add
(3.0 equiv) and stir for 30 minutes. -
Acidification: Add
aqueous HCl (2.0 equiv) and stir for 2-4 hours. -
Extraction: Extract with EtOAc. The free boronic acid will reside in the organic layer.
-
Crystallization: Concentrate and recrystallize from Acetonitrile/Water or Hexane/DCM.
